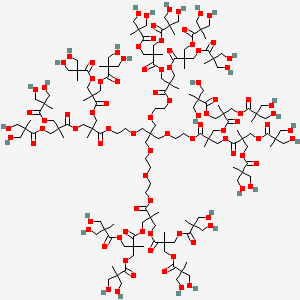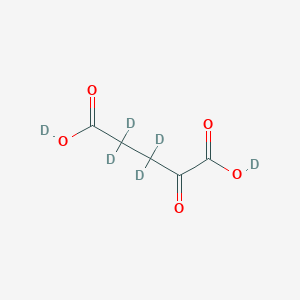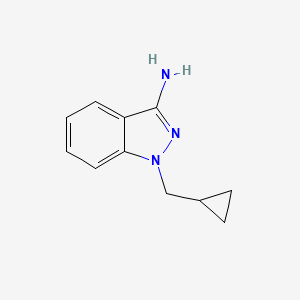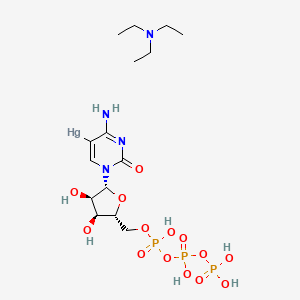
Alh-32-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alh-32-OH: Hyperbranched bis-MPA polyester-32-hydroxyl, generation 3 , is a hyperbranched polymer with a high degree of branching and multiple surface hydroxyl groups. Its empirical formula is C155H256O93 , and it has a molecular weight of 3607.64 g/mol . This compound is known for its high solubility and low viscosity, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alh-32-OH is synthesized through a polycondensation reaction involving bis-MPA (bis-maleic anhydride) and a multifunctional alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as titanium(IV) isopropoxide , under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes using large reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The process also involves rigorous purification steps to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Alh-32-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : this compound can be oxidized using reagents like hydrogen peroxide or chromium(VI) oxide under acidic conditions.
Reduction: : Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Substitution reactions often involve the use of acyl chlorides or anhydrides to react with the hydroxyl groups on this compound.
Major Products Formed
Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions can produce alcohols or aldehydes.
Substitution: : Substitution reactions typically result in esters or amides.
Aplicaciones Científicas De Investigación
Alh-32-OH has a wide range of applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of dendritic-linear materials and as a polyfunctional initiator for ring-opening polymerizations.
Biology: : Employed in the development of drug delivery systems and bioconjugation techniques.
Medicine: : Utilized in the creation of biocompatible coatings and scaffolds for tissue engineering.
Industry: : Applied as a polyfunctional cross-linker for thermosetting resins and as a component in advanced composite materials.
Mecanismo De Acción
The mechanism by which Alh-32-OH exerts its effects depends on its specific application. For example, in drug delivery systems, this compound can act as a carrier molecule, interacting with drug molecules through its hydroxyl groups and facilitating targeted delivery to specific tissues or cells. The molecular targets and pathways involved vary based on the application, but generally, the hydroxyl groups play a crucial role in the interactions.
Comparación Con Compuestos Similares
Alh-32-OH is compared with other similar compounds, such as Hyperbranched bis-MPA polyester-64-hydroxyl and Hyperbranched bis-MPA polyester-16-hydroxyl . These compounds share similar structural features but differ in the number of hydroxyl groups and molecular weight. This compound's uniqueness lies in its optimal balance of branching and functionality, making it particularly versatile and effective in various applications.
List of Similar Compounds
Hyperbranched bis-MPA polyester-64-hydroxyl
Hyperbranched bis-MPA polyester-16-hydroxyl
Polyester-32-hydroxyl-1-carboxyl bis-MPA dendron
bis-MPA-Acetylene dendrimer
Propiedades
IUPAC Name |
[3-[3-[2-[2-[3-[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxy]-2,2-bis[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxymethyl]propoxy]ethoxy]ethoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLGBFSIFJFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H256O93 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746210 |
Source


|
| Record name | PUBCHEM_71310496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3607.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326794-48-3 |
Source


|
| Record name | PUBCHEM_71310496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)


![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)



![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)
![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)
